molecular formula C17H19FN4O3S B2393616 N-cyclopropyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921567-48-8

N-cyclopropyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No. B2393616
CAS RN: 921567-48-8
M. Wt: 378.42
InChI Key: QAROYUKRQONQSX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19FN4O3S and its molecular weight is 378.42. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Modeling

Research on similar compounds, such as imidazothiadiazole analogs, involves complex synthesis processes and molecular modeling to understand their structural and spectral features. For instance, a study on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds highlighted the use of heterocyclization and DFT calculations to study structural features and chemical reactivity descriptors. This approach could be applicable to the synthesis and analysis of the compound , providing insights into its potential applications in medicinal chemistry, particularly in anticancer research (Sraa Abu-Melha, 2021).

Conformational Restriction in Drug Design

The use of cyclopropane rings in drug design to restrict the conformation of biologically active compounds is another area of research that could be relevant. Studies on conformationally restricted analogues of histamine, involving the synthesis of chiral cyclopropanes, could provide a methodological framework for exploring the bioactive conformations of the compound , potentially enhancing its activity and specificity (Yuji Kazuta et al., 2002).

Antimicrobial and Antitumor Activity

Compounds with similar structural features have been evaluated for their antimicrobial and antitumor activities. For example, polyfunctionally substituted heterocyclic compounds derived from related structures have shown significant inhibitory effects against various cancer cell lines in vitro. This suggests potential applications of the compound in the development of new therapeutic agents with antitumor properties (H. Shams et al., 2010).

Novel Synthesis and Biological Evaluation

The novel synthesis of derivatives bearing different heterocyclic rings and their subsequent biological evaluation for activities such as anti-inflammatory and antioxidant properties is another area of interest. This approach could be applicable to the compound , exploring its potential biological activities and therapeutic applications (Kumaraswamy Gullapelli et al., 2014).

properties

IUPAC Name

N-cyclopropyl-2-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3S/c18-13-3-1-2-4-14(13)21-16(25)10-26-17-19-7-12(9-23)22(17)8-15(24)20-11-5-6-11/h1-4,7,11,23H,5-6,8-10H2,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAROYUKRQONQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

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